2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20198357
InChI: InChI=1S/C18H24N6O3S/c1-12-6-8-23(9-7-12)14-4-5-16(26)24(22-14)11-15(25)19-18-21-20-17(28-18)13-3-2-10-27-13/h4-5,12-13H,2-3,6-11H2,1H3,(H,19,21,25)
SMILES:
Molecular Formula: C18H24N6O3S
Molecular Weight: 404.5 g/mol

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

CAS No.:

Cat. No.: VC20198357

Molecular Formula: C18H24N6O3S

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide -

Specification

Molecular Formula C18H24N6O3S
Molecular Weight 404.5 g/mol
IUPAC Name 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Standard InChI InChI=1S/C18H24N6O3S/c1-12-6-8-23(9-7-12)14-4-5-16(26)24(22-14)11-15(25)19-18-21-20-17(28-18)13-3-2-10-27-13/h4-5,12-13H,2-3,6-11H2,1H3,(H,19,21,25)
Standard InChI Key HZBMBAIERIXTNV-UHFFFAOYSA-N
Canonical SMILES CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCO4

Introduction

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound featuring a pyridazinone core, a piperidine ring, and a thiadiazole moiety. This structural arrangement contributes to its potential biological and chemical reactivity, making it an interesting candidate in medicinal chemistry and pharmacology.

Synthesis and Chemical Reactions

The synthesis of this compound generally follows a multi-step organic reaction pathway. Common reagents used include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various coupling agents to facilitate the formation of desired linkages. The specific conditions—such as temperature, solvent, and pH—are crucial for optimizing yields and purity.

ReagentRole in Synthesis
Potassium PermanganateOxidizing agent.
Sodium BorohydrideReducing agent.
Coupling AgentsFacilitate bond formation between moieties.

Biological Activities and Potential Applications

Research indicates that 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide may function as an enzyme inhibitor or receptor modulator. Compounds with similar structures have shown promise in inhibiting phosphodiesterase 4 (PDE4), which is associated with various therapeutic applications, including treatments for inflammatory diseases and depression.

Potential ApplicationDescription
Inflammatory Disease TreatmentMay inhibit PDE4, reducing inflammation.
Depression TreatmentPotential role in modulating neurotransmitter levels.

Comparison with Similar Compounds

The compound stands out due to its unique combination of structural features and reactivity profiles compared to other related compounds.

Compound NameStructural FeaturesUnique Aspects
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-pyridinyl)acetamideContains a methyl group instead of a piperidineLacks the piperidine ring which may affect biological activity
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-pyridinyl)thiazol-2-yl)acetamideIncorporates a cyclopropyl groupOffers different steric properties influencing reactivity
2-(3-(4-methylpiperidin-1-yl)-6-oxo-pyridazin-1(6H)-yl)-N-(phenyl)acetamideSubstituted with a phenyl group instead of pyridineVariation in electronic properties affecting binding affinity

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